molecular formula C10H9F2N3O B1479521 (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2092798-54-2

(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1479521
CAS No.: 2092798-54-2
M. Wt: 225.19 g/mol
InChI Key: DXJZWZBOMNIQMH-UHFFFAOYSA-N
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Description

“5-(difluoromethyl)pyridin-2-yl]methanol” is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 .


Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of “5-(difluoromethyl)pyridin-2-yl]methanol” can be found in its Mol File .


Chemical Reactions Analysis

The synthesis of N-pyridin-2-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .


Physical and Chemical Properties Analysis

The boiling point of “5-(difluoromethyl)pyridin-2-yl]methanol” is predicted to be 262.4±35.0 °C, and its density is predicted to be 1.278±0.06 g/cm3 . Its pKa is predicted to be 13.25±0.10 .

Mechanism of Action

The mode of action of such compounds often involves binding to a specific target protein or enzyme, which can alter its function and lead to changes in cellular processes. The specific effects would depend on the nature of the target and how its function is altered .

The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and efficacy. Factors such as the compound’s chemical structure, its solubility, and its stability in the body can all affect its pharmacokinetics .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-5,10,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJZWZBOMNIQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

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